4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide
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Overview
Description
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated nitrophenyl group, a formamido group, a methyl group, and a naphthalenyl group. Its intricate molecular architecture makes it an interesting subject for chemical synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated nitrophenyl intermediate This intermediate is then reacted with formamide under controlled conditions to introduce the formamido group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the nitrophenyl and naphthalenyl groups allows for specific interactions with biological macromolecules, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]ACETAMIDE: Shares the chlorinated nitrophenyl and formamido groups but differs in the rest of the structure.
4-CHLORO-2-NITROPHENOL: Contains the chlorinated nitrophenyl group but lacks the formamido and naphthalenyl groups.
Uniqueness
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
336165-54-9 |
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Molecular Formula |
C22H20ClN3O4 |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-chloro-N-[3-methyl-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H20ClN3O4/c1-13(2)20(25-21(27)16-8-10-18(23)19(12-16)26(29)30)22(28)24-17-9-7-14-5-3-4-6-15(14)11-17/h3-13,20H,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
XCWWTEQICREWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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